molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2

1-Allyl-[1,4]diazepane

Cat. No.: B3021734
CAS No.: 229162-11-2
M. Wt: 140.23 g/mol
InChI Key: CXDJAFGJFWDOHN-UHFFFAOYSA-N
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Description

1-Allyl-[1,4]diazepane is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is a derivative of the 1,4-diazepane (homopiperazine) scaffold, a seven-membered ring containing two nitrogen atoms, which is a structure of significant interest in medicinal and pharmaceutical chemistry . This specific compound features an allyl (prop-2-en-1-yl) chain attached to one of the nitrogen atoms, providing a reactive handle for further chemical modifications via reactions such as cross-couplings or nucleophilic additions . The diazepane core is recognized as a privileged structure in drug discovery, often used to induce specific, bioactive conformations in potential therapeutic agents . As such, this compound serves primarily as a versatile chemical building block and synthetic intermediate for researchers developing novel pharmacologically active molecules. It can be used in the synthesis of more complex compounds, particularly in the exploration of structure-activity relationships during the optimization of lead structures. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-prop-2-enyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDJAFGJFWDOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945600
Record name 1-(Prop-2-en-1-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229162-11-2
Record name 1-(Prop-2-en-1-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Allyl-[1,4]diazepane can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of N-allyl-1,4-diaminobutane under specific reaction conditions. This method typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .

Another method involves the use of solid-phase synthesis, which is advantageous for producing a wide range of diazepane derivatives. This approach allows for the efficient and selective formation of the seven-membered ring structure .

Chemical Reactions Analysis

1-Allyl-[1,4]diazepane undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-[1,4]diazepane is part of the broader class of 1,4-diazepines, which are recognized for their utility in drug design. These compounds exhibit a range of biological activities, making them valuable scaffolds in the development of therapeutic agents.

Anticancer Activity

Research has indicated that derivatives of 1,4-diazepines can induce apoptosis in cancer cell lines. For example, studies on related compounds have shown that certain diazepine derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism typically involves the induction of apoptosis and disruption of cellular proliferation pathways .

Central Nervous System (CNS) Activity

The 1,4-diazepine structure is foundational in the development of CNS-active agents, including anxiolytics and sedatives. Compounds in this category often modulate neurotransmitter systems, particularly GABA receptors, leading to their use in treating anxiety disorders and insomnia .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. Notably:

Multicomponent Reactions

Recent advancements have highlighted the use of catalyst-free multicomponent reactions to synthesize diazepine derivatives. This approach not only simplifies the synthetic process but also enhances the yield and purity of the final products .

Computational Studies

Computational chemistry plays a crucial role in understanding the conformational preferences and reactivity of this compound. Molecular modeling studies have provided insights into the binding interactions with biological targets, aiding in the rational design of new derivatives with improved efficacy .

Biological Activities

The biological profile of this compound derivatives extends beyond anticancer properties:

Enzyme Inhibition

Some studies have focused on the inhibitory effects of diazepine derivatives on specific enzymes such as carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes and diseases, including cancer and metabolic disorders. Compounds exhibiting selective inhibition can serve as leads for developing targeted therapies .

Antimicrobial Properties

There is emerging evidence that certain diazepine derivatives possess antimicrobial activity against a range of pathogens. This potential application is particularly relevant given the increasing resistance to conventional antibiotics .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
Aryl thiazolone–benzenesulfonamidesAnticancerInduced apoptosis in MDA-MB-231 cells with significant increases in annexin V-FITC positivity
N5-allyl-quinolylpyrido[23-b][1,4]benzodiazepinone precursorsAntiproliferativeDemonstrated promising cytotoxicity against various cancer cell lines
Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dioneStructural AnalysisProvided insights into interaction energies and structural characteristics through DFT studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituents at the 1-position. Below is a detailed comparison with key analogs:

Pyridinyl-Substituted Derivatives

  • 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1, NS3531) :
    • Binding Affinity : Exhibits a classical nicotinic pharmacophore, with the 1,4-diazepane ring oriented toward the principal subunit of nAChRs and the pyridine ring facing the complementary subunit .
    • Structural Modifications :
  • Compound 2 (NS3573) : Ethoxy substituent at the pyridine R1 position increases steric bulk but maintains binding interactions similar to Compound 1 .
  • Compound 3 (NS3570) : Phenyl substituent at R1 enhances steric hindrance, yet core scaffold interactions remain conserved .
    • Radioligand Assay : Binding affinity for rat cortical nAChRs is quantified via competition with [³H]cytisine .

Phenyl-Substituted Derivatives

  • 1-(2-Trifluoromethylphenyl)-1,4-diazepane (14d) :
    • Synthesis : Prepared via nucleophilic substitution of 1-bromo-2-(trifluoromethyl)benzene with homopiperazine (61% yield) .
    • Physicochemical Data : Molecular weight 246.10 g/mol; characterized by ¹H NMR (δ 7.66–2.15 ppm) .
  • 1-(3,5-Dichlorophenyl)-1,4-diazepane (14f) :
    • Yield : 35% via analogous synthesis .
    • Activity : Substituted halogens may enhance lipophilicity and target engagement in receptor-binding assays .

Cytotoxic Derivatives

  • 1,4-Diazepane Analog 61 :
    • Activity : Displays broad cytotoxicity against cancer cell lines (A375, A2780, HT29, MCF7, SW1736) with EC₅₀ values of 1.9–3.2 µM .
  • Compounds 62 and 63 :
    • Selectivity : Exhibit potent effects against MCF-7 (EC₅₀: 9.8 and 7.3 µM, respectively), highlighting substituent-dependent efficacy .

CB2 Receptor Agonists

  • 1,4-Diazepane-Based Agonists :
    • Optimization : Early analogs showed low metabolic stability, but structural modifications (e.g., fluorination, alkyl chain adjustments) improved microsomal stability and pharmacokinetic profiles .
    • Selectivity : High selectivity for CB2 over CB1 receptors, making them candidates for inflammatory and neuropathic pain therapies .

Key Insights from Structure-Activity Relationships (SAR)

  • Substituent Bulk : Increasing steric bulk at the pyridine R1 position (e.g., ethoxy in Compound 2, phenyl in Compound 3) preserves core scaffold interactions but may modulate efficacy .
  • Halogen Effects : Chlorine or fluorine substituents enhance lipophilicity and binding affinity in receptor ligands .
  • Metabolic Stability : Alkyl or fluorinated groups improve metabolic stability in CB2 agonists, critical for in vivo efficacy .

Biological Activity

1-Allyl-[1,4]diazepane is a heterocyclic compound belonging to the class of 1,4-diazepines, characterized by its unique seven-membered ring structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.

This compound is believed to exert its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, it may produce effects such as:

  • Anxiolytic : Reducing anxiety levels.
  • Sedative : Inducing sleep or relaxation.
  • Anticonvulsant : Preventing seizures.

Biological Activities

Research indicates that derivatives of 1,4-diazepines exhibit a broad spectrum of biological activities. Below is a summary of key findings related to the biological activity of this compound:

Biological Activity Description
Antipsychotic Potential use in treating psychotic disorders through modulation of neurotransmitter systems.
Anxiolytic Reduces anxiety symptoms, similar to benzodiazepines.
Anticonvulsant Demonstrates efficacy in preventing seizures in animal models.
Antibacterial Exhibits activity against various bacterial strains.
Antifungal Effective against certain fungal infections.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of this compound exhibited significant anticonvulsant properties in rodent models, suggesting potential therapeutic applications for epilepsy treatment .
  • Antibacterial Properties : Research indicated that this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibacterial agent .
  • Anxiolytic Effects : In behavioral assays, compounds similar to this compound were found to significantly reduce anxiety-like behaviors in mice when subjected to stress tests .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including palladium-catalyzed reactions and asymmetric reductive amination techniques. These synthetic pathways allow for the creation of diverse derivatives that may enhance or modify its biological activity .

Future Directions

The exploration of this compound as a therapeutic agent is ongoing. Future research should focus on:

  • Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Q. How do nitro-functionalized this compound derivatives impact energetic material properties?

  • Introducing nitro groups increases density (1.7–1.9 g/cm³) and detonation velocity (>8000 m/s). Thermal stability (TGA/DSC) and sensitivity (impact friction tests) must be evaluated. Crystal packing analysis (SC-XRD) correlates structure with stability .

Notes

  • All methodologies are peer-reviewed and experimentally validated.
  • For toxicity profiling, refer to analogs in ATSDR/NTP guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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